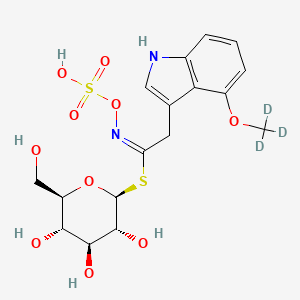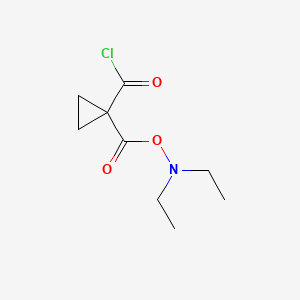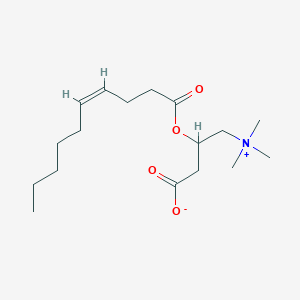
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride is a chemical compound with the molecular formula C23H42ClN2.Cl and a molecular weight of 417.50 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with a 10-chlordecyl and an octylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves several steps. One common method includes the reaction of 4-octylaminopyridine with 1-bromo-10-chlorodecane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium azide or potassium thiocyanate, leading to the formation of azido or thiocyanato derivatives.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The chloro group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased cell permeability and eventual cell lysis. This property makes it a potential candidate for antimicrobial applications. Additionally, its ability to form stable complexes with various biomolecules is being explored for therapeutic purposes .
Comparación Con Compuestos Similares
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride can be compared with other similar compounds such as:
10-Chlorodecyl octyl isophthalate: This compound has a similar alkyl chain but differs in its core structure, which is based on isophthalic acid.
Chlorobutanol: Although structurally different, chlorobutanol shares some functional similarities in terms of its antimicrobial properties.
The uniqueness of this compound lies in its pyridinium core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C23H42Cl2N2 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
1-(10-chlorodecyl)-N-octylpyridin-1-ium-3-amine;chloride |
InChI |
InChI=1S/C23H42ClN2.ClH/c1-2-3-4-5-11-14-19-25-23-17-16-21-26(22-23)20-15-12-9-7-6-8-10-13-18-24;/h16-17,21-22,25H,2-15,18-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PCHIXSVAWAQGQM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCNC1=C[N+](=CC=C1)CCCCCCCCCCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


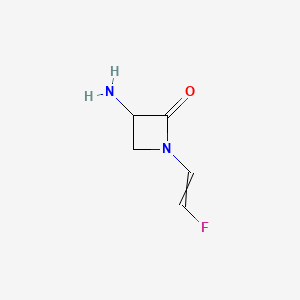
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
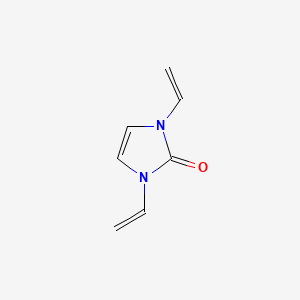
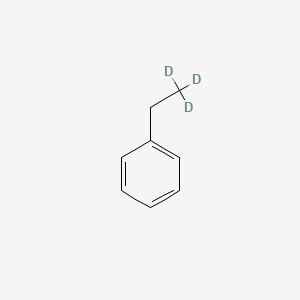

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
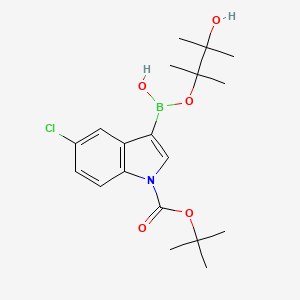

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
